Cas no 514-33-0 (2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid)
514-33-0 structure
Product Name:2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid
CAS No:514-33-0
MF:C22H34O3
MW:346.503567218781
CID:1571441
PubChem ID:251404
Update Time:2025-04-21
2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[1-(4-chlorophenyl)-1-hydroxy-2H-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid
- Tigogenin lactone
- (3beta,5alpha,16beta,20S)-3,16-Dihydroxy-pregnane-20-carboxylic acid gamma-lactone
- NSC 71763
- NSC71763
- 2-Hydroxy-4a,6a,7-trimethyloctadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one
- 514-33-0
- (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan-6-one
- DTXSID80965709
- (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone
- (1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one
- NSC-71763
- 2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid
-
- Inchi: 1S/C22H34O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h12-19,23H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1
- InChI Key: CYXUDTBTOJCCSJ-MROBFSLYSA-N
- SMILES: O1C([C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@]4(C)[C@H]3CC[C@@]12C)O)=O
Computed Properties
- Exact Mass: 346.25092
- Monoisotopic Mass: 346.25079494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 0
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 237-239 ºC (ethyl acetate hexane )
- Solubility: Insuluble (3.8E-3 g/L) (25 ºC),
- PSA: 46.53
- LogP: 4.17760
2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
514-33-0 (2-[1-(4-chlorophenyl)-1-hydroxy-2h-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic Acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk